![molecular formula C11H8FNO B1246603 5-(4-Fluorophenyl)-2-hydroxypyridine CAS No. 163563-23-3](/img/structure/B1246603.png)
5-(4-Fluorophenyl)-2-hydroxypyridine
Overview
Description
5-(4-Fluorophenyl)-2-hydroxypyridine (5-FPH) is a heterocyclic compound with a pyridine ring and a phenyl ring containing a fluorine atom. It is a relatively new compound that has been used in various scientific research applications, such as drug development, biochemistry, and physiology.
Scientific Research Applications
Medicinal Chemistry: Potential Anticancer Agent
5-(4-Fluorophenyl)-2-hydroxypyridine: may serve as a precursor for synthesizing compounds with potential anticancer properties. Fluorinated compounds like this one are often explored for their ability to inhibit key receptors involved in cancer cell proliferation. For instance, molecular docking studies of similar fluorinated pyrazoles have shown binding affinity to human estrogen alpha receptor (ERα), suggesting a potential role in anti-breast cancer therapies .
properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCHFUJSVFFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439938 | |
Record name | 5-(4-FLUOROPHENYL)-2-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)pyridin-2-OL | |
CAS RN |
163563-23-3 | |
Record name | 5-(4-FLUOROPHENYL)-2-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 5-(4-Fluorophenyl)-2-hydroxypyridine be used to study proteins?
A: Research suggests that 5-(4-Fluorophenyl)-2-hydroxypyridine and its derivative, 2-hydroxy-pyridine, can act as "proton transfer fluorescence probes." [] These probes can potentially be used to study the different states of proteins, including their native, denatured, and renatured forms, by analyzing changes in fluorescence signals. [] This application stems from the molecule's sensitivity to changes in its chemical environment, particularly regarding proton transfer processes.
Q2: What computational chemistry methods have been used to study 5-(4-Fluorophenyl)-2-hydroxypyridine?
A: To understand the interactions of 5-(4-Fluorophenyl)-2-hydroxypyridine with metal ions and its fluorescence properties, researchers have employed computational chemistry methods. [] Specifically, they utilized Hartree-Fock calculations using 6-31G** and lanl2dz basis sets. [] These calculations helped to corroborate and interpret experimental findings, providing a theoretical basis for understanding the molecule's behavior at the electronic level.
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